molecular formula C59H80N14O13 B12401920 LHRH, phe(2)-pro(3)-phe(6)- CAS No. 64789-67-9

LHRH, phe(2)-pro(3)-phe(6)-

Cat. No.: B12401920
CAS No.: 64789-67-9
M. Wt: 1193.4 g/mol
InChI Key: WYGRGFSYVORMAZ-NIOTWYNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Luteinizing hormone-releasing hormone, phenylalanine(2)-proline(3)-phenylalanine(6)-, is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is designed to mimic the action of luteinizing hormone-releasing hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteinizing hormone-releasing hormone, phenylalanine(2)-proline(3)-phenylalanine(6)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection, coupling, and washing steps to ensure the purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography is employed to purify the final product. The use of advanced technologies ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Luteinizing hormone-releasing hormone, phenylalanine(2)-proline(3)-phenylalanine(6)-, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.

    Reduction: The reverse of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur at specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid, typically used under mild conditions to avoid damaging the peptide backbone.

    Reduction: Reducing agents such as dithiothreitol and β-mercaptoethanol are used to break disulfide bonds.

    Substitution: Reagents like trifluoroacetic acid are used to remove protecting groups during peptide synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

Luteinizing hormone-releasing hormone, phenylalanine(2)-proline(3)-phenylalanine(6)-, has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating reproductive hormones and its potential effects on various biological processes.

    Medicine: Explored for its therapeutic potential in treating hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

The mechanism of action of luteinizing hormone-releasing hormone, phenylalanine(2)-proline(3)-phenylalanine(6)-, involves binding to luteinizing hormone-releasing hormone receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex steroids, such as testosterone and estrogen, which regulate reproductive functions.

Comparison with Similar Compounds

Similar Compounds

    Goserelin: Another luteinizing hormone-releasing hormone analog used in the treatment of hormone-dependent cancers.

    Leuprorelin: A luteinizing hormone-releasing hormone analog with similar applications in reproductive medicine.

    Triptorelin: Used for similar therapeutic purposes, including the treatment of prostate cancer and endometriosis.

Uniqueness

Luteinizing hormone-releasing hormone, phenylalanine(2)-proline(3)-phenylalanine(6)-, is unique due to its specific amino acid substitutions, which can enhance its stability and binding affinity to luteinizing hormone-releasing hormone receptors. These modifications can result in improved therapeutic efficacy and reduced side effects compared to other luteinizing hormone-releasing hormone analogs.

Properties

CAS No.

64789-67-9

Molecular Formula

C59H80N14O13

Molecular Weight

1193.4 g/mol

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C59H80N14O13/c1-34(2)28-41(51(79)66-40(16-9-25-63-59(61)62)57(85)72-26-10-17-46(72)55(83)64-32-48(60)76)67-52(80)42(29-35-12-5-3-6-13-35)68-53(81)43(30-37-19-21-38(75)22-20-37)69-54(82)45(33-74)71-56(84)47-18-11-27-73(47)58(86)44(31-36-14-7-4-8-15-36)70-50(78)39-23-24-49(77)65-39/h3-8,12-15,19-22,34,39-47,74-75H,9-11,16-18,23-33H2,1-2H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,78)(H,71,84)(H4,61,62,63)/t39-,40-,41-,42+,43-,44+,45-,46-,47-/m0/s1

InChI Key

WYGRGFSYVORMAZ-NIOTWYNPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6

Origin of Product

United States

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